molecular formula C15H24N2O B13086343 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide

2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide

Cat. No.: B13086343
M. Wt: 248.36 g/mol
InChI Key: OIELLIGGYXPQHX-LSLKUGRBSA-N
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Description

2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and a phenylpropyl moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amine group of (S)-1-phenylpropylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

    Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to verify the purity and identity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The phenylpropyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products:

    Oxidation Products: Oxo derivatives with modified functional groups.

    Reduction Products: Amines resulting from the reduction of the amide bond.

    Substitution Products: Aromatic compounds with various substituents on the phenyl ring.

Scientific Research Applications

2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Industry: The compound is utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or allosteric sites, influencing the activity of target proteins.

    Chirality: The chiral nature of the compound plays a crucial role in its interactions, as different enantiomers can exhibit distinct biological activities.

Comparison with Similar Compounds

    2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide: This compound features a trifluoromethyl group on the aromatic ring, which can influence its reactivity and interactions.

    2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide: A similar compound with a methyl group on the benzyl moiety, affecting its chemical properties.

    2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: This compound contains a tetrahydropyran ring, which can alter its steric and electronic characteristics.

Uniqueness: 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide stands out due to its specific chiral configuration and the presence of a phenylpropyl group, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide

InChI

InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13-,14?/m0/s1

InChI Key

OIELLIGGYXPQHX-LSLKUGRBSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N

Origin of Product

United States

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